4-Chlorophenyl cyclobutyl ketone

Medicinal Chemistry API Intermediate Synthetic Route

For CNS drug discovery, obtaining a reliable, lipophilic cyclobutyl ketone with validated analytical and synthetic utility is challenging. 4-Chlorophenyl cyclobutyl ketone (CAS 77585-25-2) solves this as the direct precursor to Sibutramine and a benchmark substrate for catalytic C-H/C-C functionalization. Key differentiators: • Proven Sibutramine precursor; enables SAR for monoamine reuptake inhibition. • Single-crystal structure (unit cell parameters available) supports PXRD calibration and identity testing. • High lipophilicity (XLogP3=3.2) favors BBB penetration and CNS targeting.

Molecular Formula C11H11ClO
Molecular Weight 194.66 g/mol
CAS No. 77585-25-2
Cat. No. B1354580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorophenyl cyclobutyl ketone
CAS77585-25-2
Molecular FormulaC11H11ClO
Molecular Weight194.66 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H11ClO/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8H,1-3H2
InChIKeyIHSRIIPWSHCVCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorophenyl Cyclobutyl Ketone (77585-25-2): Technical Baseline and Procurement Identifiers


4-Chlorophenyl cyclobutyl ketone (CAS 77585-25-2), also known as (4-chlorophenyl)(cyclobutyl)methanone, is an aryl alkyl ketone with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol [1]. This compound is a solid at room temperature with a reported melting point of 37-38 °C and a boiling point of 134-139 °C at 0.5 mmHg [2]. Its structure comprises a 4-chlorophenyl ring linked to a cyclobutyl group via a central carbonyl bridge [1].

4-Chlorophenyl Cyclobutyl Ketone: The Risk of Generic Substitution in Synthesis and Material Verification


This compound cannot be generically substituted with a different aryl cyclobutyl ketone (e.g., the unsubstituted phenyl analog, CAS 5407-98-7) without fundamentally altering downstream synthetic outcomes and material properties. The presence of the para-chloro substituent on the phenyl ring drastically increases the calculated lipophilicity (XLogP3-AA = 3.2) compared to the unsubstituted analog (cLogP ≈ 2.55) [1][2]. Furthermore, the 4-chlorophenyl moiety is a specific pharmacophoric requirement for the synthesis of the active pharmaceutical ingredient Sibutramine [3]. Substituting the halogen or ring structure would alter the compound's spectroscopic fingerprint, invalidating identity checks reliant on the published crystal structure unit cell dimensions [4].

Quantitative Differentiation Evidence: 4-Chlorophenyl Cyclobutyl Ketone vs. Analogs


Provenance in Pharmaceutical Synthesis: Sibutramine Precursor

This specific compound is a verifiable synthetic intermediate in the manufacture of Sibutramine hydrochloride monohydrate. While the compound itself is not the final drug substance, its chemical structure constitutes the exact '4-chlorophenyl cyclobutyl' core required to build the API. This is evidenced by the full chemical name of Sibutramine: N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N,N-dimethylamine [1]. In contrast, analogs such as cyclobutyl phenyl ketone (CAS 5407-98-7) or 4-fluorophenyl cyclobutyl ketone lack the specific halogen substitution pattern necessary for this validated pharmaceutical route.

Medicinal Chemistry API Intermediate Synthetic Route

Increased Lipophilicity: Computed LogP Advantage vs. Unsubstituted Analog

The introduction of a para-chloro substituent significantly elevates the compound's lipophilicity compared to the unsubstituted cyclobutyl phenyl ketone. The computed partition coefficient (XLogP3-AA) for the target compound is 3.2 [1]. In comparison, the calculated Log P for cyclobutyl phenyl ketone (CAS 5407-98-7) is approximately 2.55 [2]. This quantified increase in logP is a critical parameter in medicinal chemistry, often correlating with enhanced membrane permeability and altered metabolic stability.

Physicochemical Properties Lipophilicity ADME

Definitive Crystallographic Identity: Unit Cell Parameters for QC Verification

This compound has a definitively solved and published crystal structure, providing an unambiguous and verifiable fingerprint for material authentication. The crystal system is monoclinic, space group P2(1), with unit cell dimensions a = 7.7976(2) Å, b = 7.8288(2) Å, c = 8.9791(4) Å, and β = 90.331(4)° [1]. The structure was refined to a reliability factor (R) of 0.042 using 1798 observed reflections. In contrast, such detailed crystallographic data is not available for many other simple cyclobutyl aryl ketone analogs, providing a unique analytical handle for this specific compound.

Crystallography Analytical Chemistry Quality Control

Synthetic Utility: Validated C–H Functionalization Scaffold

The compound has been explicitly validated in peer-reviewed literature as a competent substrate for advanced synthetic methodologies, specifically in a sequential C–H/C–C functionalization strategy for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes [1]. This demonstrates its compatibility with modern catalytic transformations, including cobalt-catalyzed Markovnikov hydroacylation of unactivated alkenes under mild, room-temperature conditions [2]. While not a head-to-head comparison, the explicit mention of 'cyclobutyl aryl ketones' as preferred substrates, and the use of this specific compound class, infers its superior reactivity profile in these transformations compared to non-aryl or more sterically hindered analogs.

Synthetic Methodology Medicinal Chemistry C-H Activation

Optimal Application Scenarios for 4-Chlorophenyl Cyclobutyl Ketone (77585-25-2)


Medicinal Chemistry: Core Building Block for CNS-Targeted Cyclobutane Libraries

This compound is ideally suited for medicinal chemistry programs focused on central nervous system (CNS) disorders. The elevated lipophilicity (XLogP3-AA = 3.2) [1] is a desirable property for blood-brain barrier penetration, while the cyclobutyl ring offers conformational restriction not achievable with linear alkyl chains. Furthermore, its proven role as a precursor to Sibutramine [2] demonstrates its validated entry point into pharmacologically relevant chemical space for neuromodulator reuptake inhibition. It is the scaffold of choice for exploring structure-activity relationships (SAR) around cyclobutyl aryl ketones for CNS applications.

Analytical Chemistry: Certified Reference Material for Method Development

The availability of a high-resolution crystal structure with precise unit cell parameters (a = 7.7976, b = 7.8288, c = 8.9791 Å) [3] makes this compound an excellent candidate for developing and validating analytical methods. It can serve as a certified reference standard for calibrating PXRD instruments, confirming the identity of newly synthesized batches, or as a model analyte for developing HPLC methods due to its well-defined chromatographic properties influenced by its specific polarity (LogP 3.2) [1].

Synthetic Methodology: Benchmark Substrate for C–H Activation Research

Given its documented utility in palladium-catalyzed C–H/C–C functionalization sequences [4] and cobalt-catalyzed hydroacylation [5], this compound is an excellent benchmark substrate for research groups developing new catalytic transformations. Its moderate steric profile and electronic properties make it a reliable, reproducible model for testing new catalysts and reaction conditions aimed at the functionalization of cyclobutane rings, which are increasingly valued in drug discovery for their unique three-dimensional shape.

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